molecular formula C15H12Cl2N2O3 B13545078 [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B13545078
M. Wt: 339.2 g/mol
InChI Key: YXBGGMAOMKANCA-UHFFFAOYSA-N
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Description

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

The synthesis of [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenyl isocyanate with 2-chloropyridine-3-carboxylic acid in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate linkage.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with similar compounds such as:

    [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    [(5-Chloro-2-methylphenyl)carbamoyl]methyl 3-chloropyridine-2-carboxylate: Another isomer with a different arrangement of the chlorine and carboxylate groups.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H12Cl2N2O3/c1-9-4-5-10(16)7-12(9)19-13(20)8-22-15(21)11-3-2-6-18-14(11)17/h2-7H,8H2,1H3,(H,19,20)

InChI Key

YXBGGMAOMKANCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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